Crenigacestat

准备方法

LY-3039478 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。确切的合成路线和反应条件是专有的,在公开文献中没有完全公开。

化学反应分析

LY-3039478 主要在体内经历代谢反应。已知它能抑制 Notch 胞内域的切割,这是 Notch 信号通路中的一个关键步骤。该化合物与其他分子的相互作用及其代谢途径仍在研究中。 这些反应中常用的试剂和条件包括促进肽键形成的有机溶剂和催化剂 .

科学研究应用

Oncology Applications

Crenigacestat has been investigated for its efficacy in treating several types of cancers, particularly those where the Notch signaling pathway plays a crucial role in tumorigenesis.

Clinical Trials and Findings

- Phase 1 Studies : A phase 1 clinical trial evaluated the safety and tolerability of this compound in Japanese patients with advanced solid tumors. The trial reported that while this compound was tolerated at doses of 25 mg and 50 mg administered three times per week, it exhibited limited clinical activity. Only one patient showed a significant tumor size reduction (22.4%) with stable disease for 22.5 months .

- Combination Therapies : In a notable study involving patients with relapsed or refractory multiple myeloma, this compound was combined with B-cell maturation antigen (BCMA) chimeric antigen receptor (CAR) T-cell therapy. This combination yielded an impressive response rate, with 89% of patients achieving at least a partial response. The study highlighted that this compound increased BCMA density on malignant plasma cells, enhancing the antitumor activity of CAR T cells .

Data Table: Summary of Clinical Trials

| Study Type | Patient Population | Dose (mg) | Response Rate | Key Findings |

|---|---|---|---|---|

| Phase 1 Trial | Japanese patients with solid tumors | 25 and 50 TIW | Limited activity | One patient showed 22.4% tumor shrinkage |

| Phase I/II Trial | Relapsed/refractory multiple myeloma | 25 TIW + CAR T | 89% partial response | Increased BCMA density; deep responses observed |

Cardiovascular Applications

Recent research has indicated that this compound may also have applications in cardiovascular medicine, particularly in inhibiting vascular calcification.

Mechanistic Studies

- Inhibition of Osteogenic Differentiation : this compound has been shown to completely inhibit osteogenic differentiation in vitro without causing significant cytotoxicity. This effect was demonstrated through proteomics analysis, which identified several proteins associated with osteogenic differentiation that were affected by this compound treatment .

- Potential for Cardiovascular Calcification Treatment : The findings suggest that this compound could serve as a potential therapeutic agent for preventing cardiovascular calcification, which is a significant contributor to cardiovascular diseases.

Data Table: Effects on Vascular Calcification

| Parameter | Observations |

|---|---|

| Osteogenic Differentiation | Completely inhibited without cytotoxicity |

| Proteomic Analysis | Identified proteins linked to differentiation |

| Suggested Application | Potential treatment for cardiovascular calcification |

作用机制

LY-3039478 通过抑制 Notch 信号通路发挥作用。它专门针对 γ-分泌酶,该酶负责切割 Notch 胞内域。 通过抑制该酶,LY-3039478 阻止了 Notch 靶基因的激活,从而导致癌细胞的增殖减少和凋亡增加 .

相似化合物的比较

LY-3039478 在其对 Notch 信号通路的强效抑制方面是独一无二的。类似的化合物包括其他 γ-分泌酶抑制剂,如 DAPT 和 RO4929097。 与这些化合物相比,LY-3039478 在抑制 Notch 信号方面表现出更高的效率和特异性 . 这使其成为癌症治疗进一步开发的有希望的候选药物。

生物活性

Crenigacestat, also known as LY3039478, is a potent small molecule inhibitor of the Notch signaling pathway, specifically targeting the γ-secretase complex. This compound has garnered attention for its potential therapeutic applications in various malignancies and other conditions characterized by aberrant Notch signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and potential implications in therapeutic contexts.

This compound inhibits the cleavage of Notch receptors, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent activation of Notch target genes. This inhibition disrupts critical cellular processes such as differentiation, proliferation, and survival in various tumor types. The compound's selectivity for the Notch pathway positions it as a promising candidate for cancer therapies where Notch signaling is implicated.

Phase 1 Trials

-

Japanese Patient Study : A phase 1 study evaluated this compound's safety and efficacy in Japanese patients with advanced solid tumors. Eleven patients were treated with doses of 25 mg or 50 mg administered three times weekly (TIW). Results indicated no dose-limiting toxicities; however, clinical activity was limited with only one patient exhibiting a partial response (22.4% tumor shrinkage) .

Dose (mg) Number of Patients Median Age Tumor Response 25 4 64 None 50 7 72 1 (Partial) - Adenoid Cystic Carcinoma Study : In another trial focusing on adenoid cystic carcinoma, this compound demonstrated a manageable safety profile and pharmacodynamic effects on Notch-targeted genes. The recommended phase 2 dose was confirmed to be 50 mg TIW .

- Combination Therapies : Studies have explored this compound's role in combination therapies. For instance, combining this compound with all-trans retinoic acid (ATRA) enhanced BCMA expression on myeloma cells, potentially improving the efficacy of BCMA-CAR T-cell therapy . Additionally, sequential treatment with this compound followed by pazopanib showed significant activity in metastatic soft tissue sarcomas .

In Vitro Studies

This compound has also been investigated for its effects on osteogenic differentiation and cardiovascular health:

-

Osteogenic Differentiation : Research indicated that this compound completely inhibited osteogenic differentiation in vascular interstitial cells without evident cytotoxicity. This effect was linked to alterations in matrix mineralization and Runx2 expression .

Treatment Group Matrix Mineralization Inhibition (%) Runx2 Expression Inhibition (%) This compound 100 100 Control Baseline Baseline

Safety Profile

The safety profile of this compound has been characterized by common adverse events such as diarrhea, nausea, and vomiting, particularly at higher doses. The incidence of these events was significant but manageable across various studies .

属性

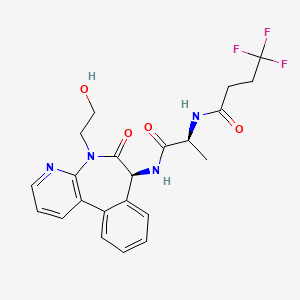

IUPAC Name |

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBAQKQAINQRFW-UGSOOPFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421438-81-4 | |

| Record name | Crenigacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3039478 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CRENIGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。